(R)-SLV 319

Beschreibung

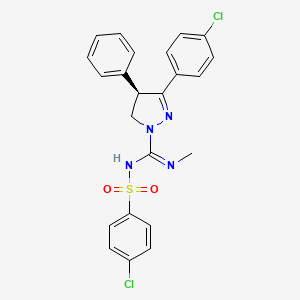

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4R)-5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJQVVLKUYCICH-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20Cl2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463595 | |

| Record name | (4R)-5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656827-86-0 | |

| Record name | (4R)-5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of (R)-SLV 319 at Cannabinoid CB1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-SLV 319 is the (R)-enantiomer of the potent and selective cannabinoid CB1 receptor antagonist, SLV 319 (Ibipinabant). While SLV 319 has been characterized as a high-affinity inverse agonist at the CB1 receptor, this compound is consistently reported as the significantly less active, or inactive, enantiomer. This guide delineates the mechanism of action of this class of diarylpyrazoline antagonists at the CB1 receptor, using the well-documented properties of SLV 319 as the primary exemplar due to the limited specific data available for the (R)-enantiomer. The core mechanism involves competitive binding to the CB1 receptor, leading to the blockade of agonist-induced signaling and a reduction in the receptor's constitutive activity. This document provides a comprehensive overview of the binding properties, downstream signaling consequences, and detailed experimental protocols relevant to the characterization of these compounds.

Introduction

The cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key modulator of neurotransmission and plays a significant role in various physiological processes. Its overactivation has been implicated in several pathological conditions, making it a prime target for therapeutic intervention. Diarylpyrazoline derivatives, such as SLV 319, emerged as a class of potent and selective CB1 receptor antagonists. Chirality is a critical factor in the pharmacology of these compounds, with one enantiomer often displaying significantly higher activity than the other. In the case of SLV 319, the racemate is a potent CB1 antagonist, while the (R)-enantiomer, this compound, exhibits substantially lower affinity for the receptor.[1] This guide will explore the molecular mechanism of action, focusing on the well-characterized effects of the active compound to infer the qualitative, albeit much weaker, actions of this compound.

Molecular Mechanism of Action

The primary mechanism of action for SLV 319, and by extension this compound, is its interaction with the orthosteric binding site of the CB1 receptor. As an antagonist, it competitively blocks the binding of endogenous cannabinoids (e.g., anandamide, 2-arachidonoylglycerol) and exogenous agonists (e.g., THC, CP-55940). Furthermore, SLV 319 is classified as an inverse agonist, meaning it not only blocks agonist activity but also reduces the basal, constitutive activity of the CB1 receptor. This is a common feature of many CB1 receptor antagonists.[2]

Receptor Binding

SLV 319 binds with high affinity and selectivity to the human CB1 receptor over the CB2 receptor. In contrast, this compound is reported to have a 100-fold lower affinity for the CB1 receptor.[1] This stereoselectivity underscores the specific conformational requirements of the CB1 receptor binding pocket.

Downstream Signaling Pathways

CB1 receptors primarily couple to the inhibitory G-protein, Gαi/o. Agonist activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. It also modulates ion channels and activates mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK).

As an inverse agonist, SLV 319 not only prevents agonist-induced decreases in cAMP but can also increase basal cAMP levels by reducing the constitutive inhibitory tone of the CB1 receptor on adenylyl cyclase. This effect is a hallmark of inverse agonism at Gαi/o-coupled receptors.

Signaling Pathway of a CB1 Receptor Inverse Agonist

Caption: Downstream signaling of the CB1 receptor modulated by an inverse agonist.

Quantitative Data

The following table summarizes the available quantitative data for SLV 319. Specific data for this compound is limited, with its primary characteristic being a significantly reduced binding affinity compared to SLV 319.

| Parameter | Ligand | Value | Assay System | Reference |

| CB1 Binding Affinity (Ki) | SLV 319 | 7.8 nM | CHO cells with human CB1 | [3] |

| This compound | ~780 nM (inferred) | Stated as 100-fold less than SLV 319 | [1] | |

| CB2 Binding Affinity (Ki) | SLV 319 | 7943 nM | CHO cells with human CB2 | [3] |

| Functional Antagonism (pA2) | SLV 319 | 9.9 | WIN-55212-induced arachidonic acid release in CHO cells | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the characterization of novel compounds. Below are representative methodologies for key assays used to determine the mechanism of action of CB1 receptor ligands.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow for Radioligand Binding Assay

Caption: A typical workflow for a competitive radioligand binding assay.

Protocol:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the human CB1 receptor. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.

-

Assay Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled CB1 agonist (e.g., [³H]CP-55940) and varying concentrations of the test compound (this compound).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a dose-response curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ (binding affinity) is then calculated using the Cheng-Prusoff equation.

Functional Assay: Agonist-Stimulated Arachidonic Acid Release

This assay measures the ability of a compound to antagonize the functional response of the CB1 receptor to an agonist.

Protocol:

-

Cell Culture and Labeling: CHO cells expressing the human CB1 receptor are cultured and labeled overnight with [³H]-arachidonic acid, which is incorporated into the cell membranes.

-

Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the antagonist (this compound) or vehicle.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of a CB1 agonist (e.g., WIN-55212-2), which activates the receptor and causes the release of [³H]-arachidonic acid.

-

Measurement of Release: The amount of [³H]-arachidonic acid released into the supernatant is quantified by scintillation counting.

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced release is plotted, and the pA₂ value, a measure of antagonist potency, is calculated from Schild analysis.

cAMP Accumulation Assay

This assay is used to determine if a compound acts as an antagonist or an inverse agonist by measuring its effect on intracellular cAMP levels.

Protocol:

-

Cell Culture: CHO cells expressing the human CB1 receptor are plated in multi-well plates.

-

Assay Conditions:

-

Antagonism: Cells are pre-incubated with the test compound (this compound) and then stimulated with a CB1 agonist in the presence of an adenylyl cyclase activator like forskolin.

-

Inverse Agonism: Cells are incubated with the test compound alone to measure its effect on basal cAMP levels.

-

-

cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The data will show whether the compound can block the agonist-induced inhibition of cAMP accumulation (antagonism) and/or increase basal cAMP levels (inverse agonism).

Conclusion

This compound is the significantly less potent enantiomer of the selective CB1 receptor inverse agonist SLV 319. Its mechanism of action is inferred to be qualitatively similar to that of its more active counterpart, involving competitive binding to the CB1 receptor, thereby blocking agonist-mediated signaling and reducing the receptor's constitutive activity. This results in the modulation of downstream signaling pathways, most notably an increase in basal cAMP levels due to the relief of Gαi/o-mediated inhibition of adenylyl cyclase. The profound stereoselectivity of the CB1 receptor for this class of compounds highlights the importance of three-dimensional structure in drug-receptor interactions. Further research focused specifically on the (R)-enantiomer would be necessary to fully elucidate any unique pharmacological properties it may possess, although its low affinity suggests it is unlikely to be a primary candidate for therapeutic development. The experimental protocols detailed herein provide a robust framework for the characterization of such compounds.

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of (R)-SLV 319

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological context of (R)-SLV 319. This compound is the (R)-enantiomer of the potent and selective cannabinoid receptor 1 (CB1) antagonist, SLV 319, also known as Ibipinabant. While the (S)-enantiomer is the active pharmacophore, this compound serves as an important control compound in pharmacological studies. This document details the chemical structure, a complete synthesis pathway from commercially available starting materials to the final chiral product, and the relevant CB1 receptor signaling pathway. All quantitative data is presented in structured tables, and detailed experimental protocols for key steps are provided.

Chemical Structure and Properties

This compound is a 3,4-diarylpyrazoline derivative with the systematic IUPAC name (4R)-3-(4-chlorophenyl)-N'-[(4-chlorophenyl)sulfonyl]-N-methyl-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 656827-86-0 | [1][2][3] |

| Molecular Formula | C23H20Cl2N4O2S | [4] |

| Molecular Weight | 487.4 g/mol | [4] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in DMSO, ethanol, and dimethylformamide (approx. 30 mg/mL). Sparingly soluble in aqueous buffers. | [1] |

| UV/Vis (λmax) | 228, 314 nm | [1] |

Synthesis Pathway

The synthesis of this compound involves a multi-step process that begins with the formation of a racemic 3,4-diarylpyrazoline core, followed by the introduction of the sulfonylcarbamimidoyl moiety, and finally, chiral separation to isolate the desired (R)-enantiomer.

Table 2: Summary of Synthesis Steps and Yields

| Step | Reaction | Key Reagents | Solvent | Typical Yield |

| 1 | Formation of Racemic 3,4-diarylpyrazoline | Hydrazine monohydrate | n-Propanol | ~55% |

| 2 | Formation of Racemic SLV 319 | N'-Methyl-N-[(4-chlorophenyl)sulfonyl]carbamimidoyl chloride, Triethylamine | Acetonitrile | Good |

| 3 | Chiral Separation | - | - | - |

Detailed Experimental Protocols

Step 1: Synthesis of Racemic 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole

Protocol:

-

In a 500 mL round-bottom flask equipped with a reflux condenser, combine 98 g (0.40 mole) of 2-phenyl-4'-chloroacrylophenone and 200 mL of n-propanol.[5]

-

To this mixture, add 50 mL (1.0 mole) of hydrazine monohydrate.[5]

-

Heat the mixture to reflux and maintain for 1 hour.[5]

-

After reflux, allow the mixture to cool slightly and then add 100 mL of methanol.[5]

-

Cool the resulting solution in an ice bath to induce precipitation.[5]

-

Collect the solid product by filtration and wash twice with cold diethyl ether.[5]

-

Dry the solid to yield approximately 55 g of the racemic pyrazoline as a white solid.[5]

Step 2: Synthesis of Racemic SLV 319 (Ibipinabant)

Protocol:

-

Combine racemic 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole, N'-methyl-N-[(4-chlorophenyl)sulfonyl]carbamimidoyl chloride, and triethylamine in acetonitrile.

-

Heat the mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain racemic SLV 319.

Step 3: Chiral Separation of (R)- and (S)-SLV 319

Protocol:

-

The racemic mixture of SLV 319 is subjected to chiral preparative high-performance liquid chromatography (HPLC).[6]

-

A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel® OD-H), is used.

-

The mobile phase typically consists of a mixture of n-hexane and a polar organic modifier like isopropanol or ethanol.

-

The separation is performed under isocratic conditions with a constant flow rate.

-

Fractions corresponding to the two enantiomers are collected separately.

-

The solvents are evaporated from the collected fractions to yield the enantiomerically pure this compound and (S)-SLV 319.

Mechanism of Action: CB1 Receptor Signaling Pathway

This compound is the inactive enantiomer of a CB1 receptor antagonist. The active (S)-enantiomer exerts its effects by blocking the CB1 receptor, which is a G-protein coupled receptor (GPCR). The CB1 receptor is primarily coupled to the Gi/o family of G-proteins.[7][8]

Key Signaling Events:

-

Activation: Endocannabinoids (like anandamide and 2-AG) or cannabinoid agonists bind to and activate the CB1 receptor.

-

G-protein Coupling: The activated CB1 receptor couples to and activates the inhibitory G-protein, Gi/o.

-

Downstream Effects:

-

Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).[8]

-

Modulation of Ion Channels: The beta-gamma subunit of the Gi/o protein directly modulates ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. This results in a hyperpolarization of the neuron and a decrease in neurotransmitter release.[7]

-

Activation of MAPK Pathway: CB1 receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including ERK, JNK, and p38, which are involved in regulating gene transcription and other cellular processes.[7]

-

As an antagonist, the active (S)-enantiomer of SLV 319 binds to the CB1 receptor but does not activate it, thereby blocking the binding of endogenous cannabinoids and preventing the initiation of these downstream signaling events. This compound, having significantly lower affinity for the CB1 receptor, is largely inactive.[9][10]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and biological context of this compound. The synthesis is a manageable multi-step process culminating in a chiral separation to isolate the desired enantiomer. Understanding the synthesis and the signaling pathway of its active counterpart is crucial for researchers utilizing this compound as a control in studies investigating the endocannabinoid system and the therapeutic potential of CB1 receptor modulation. The provided experimental protocols and data tables serve as a valuable resource for the scientific community.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. Slv319 | C23H20Cl2N4O2S | CID 11179267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis routes of 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jme.bioscientifica.com [jme.bioscientifica.com]

- 8. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. apexbt.com [apexbt.com]

The Genesis of a First-in-Class PDE4 Inhibitor: A Technical History of Roflumilast

An important clarification regarding the nomenclature: The query specified "(R)-SLV 319." However, extensive research indicates a likely misidentification. SLV319, also known as Ibipinabant, is a cannabinoid CB1 receptor antagonist investigated for obesity and metabolic disorders. The compound central to the treatment of inflammatory conditions like Chronic Obstructive Pulmonary Disease (COPD) and psoriasis, and which aligns with the core interest in phosphodiesterase-4 (PDE4) inhibition, is roflumilast . This guide will proceed with a detailed history of the discovery and development of roflumilast. Roflumilast was developed by Byk Gulden, which later became part of ALTANA Pharma and subsequently Nycomed (now part of Takeda).[1]

This technical guide provides a comprehensive overview of the discovery and development of roflumilast, a first-in-class oral, selective phosphodiesterase-4 (PDE4) inhibitor. It is intended for researchers, scientists, and drug development professionals, offering in-depth data, experimental details, and visual representations of key biological and developmental pathways.

Preclinical Discovery and Characterization

The journey of roflumilast began with the identification of phosphodiesterase 4 (PDE4) as a key therapeutic target for inflammatory diseases.[2][3] PDE4 is a major enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in inflammatory and immune cells.[4][5] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators.[6][7]

Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-di-chloropyrid-4-yl]-benzamide) emerged from a dedicated research program aimed at developing potent and selective PDE4 inhibitors with an acceptable therapeutic window.[8][9] A significant challenge in the development of PDE4 inhibitors has been managing dose-limiting side effects such as nausea and emesis.[10][11]

In Vitro Pharmacology

Early in vitro studies established roflumilast as a highly potent and selective inhibitor of the PDE4 enzyme. Its active metabolite in humans, roflumilast N-oxide, exhibits similar potency.[8][9]

| Compound | Target | IC50 (nM) | Selectivity |

| Roflumilast | PDE4 | ~0.8 | High selectivity over other PDE families (PDE1, 2, 3, 5, 7)[4] |

| Roflumilast N-oxide | PDE4 | Similar to roflumilast | High selectivity over other PDE families |

Experimental Protocol: PDE4 Inhibition Assay

A typical experimental protocol to determine the PDE4 inhibitory activity of a compound like roflumilast would involve the following steps:

-

Enzyme Source: Recombinant human PDE4 enzyme is expressed and purified from a suitable host system (e.g., Sf9 insect cells).

-

Substrate: Radiolabeled [3H]-cAMP is used as the substrate.

-

Assay Buffer: The assay is performed in a buffer containing Tris-HCl, MgCl2, and other necessary co-factors.

-

Incubation: The enzyme, substrate, and varying concentrations of the test compound (roflumilast) are incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination: The reaction is terminated by adding a stop solution, often containing snake venom nucleotidase, which converts the product of the PDE4 reaction, [3H]-AMP, into [3H]-adenosine.

-

Separation: The unreacted [3H]-cAMP is separated from the [3H]-adenosine product using anion-exchange chromatography.

-

Quantification: The amount of [3H]-adenosine is quantified using liquid scintillation counting.

-

IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular and In Vivo Preclinical Studies

Preclinical studies demonstrated the anti-inflammatory effects of roflumilast in various cellular and animal models of inflammatory diseases. In vitro, roflumilast and its N-oxide metabolite were shown to inhibit the function of numerous inflammatory cells, including neutrophils, monocytes/macrophages, and T-cells.[8] In vivo, roflumilast effectively mitigated key features of COPD, such as tobacco smoke-induced lung inflammation, mucus hypersecretion, and lung remodeling.[8]

| Preclinical Model | Key Findings |

| Lipopolysaccharide (LPS)-induced inflammation in human whole blood | Inhibition of TNF-α production with similar potency to roflumilast[10] |

| Bleomycin-induced lung fibrosis in animal models | Reduction in lung fibrosis, hydroxyproline content, and right heart thickening[12] |

| Tobacco smoke-induced lung inflammation in animal models | Mitigation of inflammatory cell infiltration and structural lung changes[8] |

Mechanism of Action and Signaling Pathway

Roflumilast exerts its therapeutic effects by inhibiting PDE4, leading to an accumulation of intracellular cAMP.[6][7] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element-Binding protein (CREB).[7][9] Activated CREB modulates the transcription of various genes, leading to a broad anti-inflammatory response. This includes the suppression of pro-inflammatory mediators like TNF-α, interleukins (IL-1β, IL-4, IL-5, IL-13), and the inhibition of inflammatory cell trafficking and activation.[7][13]

Clinical Development

The clinical development of roflumilast followed a standard phased approach, from initial safety and pharmacokinetic studies in healthy volunteers to large-scale efficacy trials in patients with COPD.[14]

Pharmacokinetics

Roflumilast is administered orally and is well-absorbed.[6] It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP1A2, to its active metabolite, roflumilast N-oxide.[15][16] This metabolite is responsible for more than 90% of the total PDE4 inhibitory activity in the body.[15][16]

| Pharmacokinetic Parameter | Roflumilast | Roflumilast N-oxide |

| Time to Cmax (Tmax) | ~1 hour | ~8 hours |

| Plasma Protein Binding | ~99% | ~97% |

| Volume of Distribution (Vd) | ~2.9 L/kg | - |

| Half-life (t1/2) | ~17 hours (effective) | ~30 hours |

| Excretion | Primarily via urine as metabolites | Primarily via urine |

Data compiled from multiple sources.[4][15][17]

Clinical Efficacy and Safety

Numerous Phase II and III clinical trials have established the efficacy and safety of roflumilast for the treatment of severe COPD associated with chronic bronchitis and a history of exacerbations.[2][5] The pivotal trials demonstrated that roflumilast significantly reduces the rate of moderate and severe exacerbations and improves lung function (FEV1) compared to placebo.[18][19]

| Clinical Trial | Patient Population | Primary Endpoint(s) | Key Outcome(s) |

| OPTIMIZE | Severe COPD | Treatment discontinuations and adverse events | A 4-week up-titration with 250 µg once daily improved tolerability.[20] |

| TREAT (NCT01473758) | Acute exacerbations of COPD | Change in sputum neutrophil percentage | Roflumilast significantly reduced airway inflammation during exacerbations.[21] |

| Pivotal Phase III Trials (e.g., M2-124, M2-125) | Severe COPD with chronic bronchitis and exacerbation history | Rate of moderate to severe exacerbations, pre-bronchodilator FEV1 | Significant reduction in exacerbation rates and improvement in FEV1.[18] |

| INTEGUMENT-1 & INTEGUMENT-2 | Mild to moderate atopic dermatitis (ages 6+) | Validated Global Assessment for Atopic Dermatitis score of clear or almost clear | Once-daily roflumilast cream (0.15%) significantly improved AD compared to vehicle.[22] |

| DERMIS-1 & DERMIS-2 | Chronic plaque psoriasis | Investigator Global Assessment (IGA) score of clear or almost clear | Roflumilast cream (0.3%) demonstrated significant efficacy and was well-tolerated.[23][24] |

Commonly reported adverse events associated with roflumilast include diarrhea, weight loss, nausea, headache, and insomnia.[6]

Experimental Workflows

The development of roflumilast involved a structured progression from preclinical evaluation to extensive clinical trials.

Conclusion

The discovery and development of roflumilast represent a significant advancement in the treatment of chronic inflammatory diseases, particularly severe COPD. Its journey from a promising PDE4 inhibitor in preclinical models to a globally approved therapeutic underscores the value of a targeted approach to drug development. While the initial development focused on respiratory diseases, recent approvals and ongoing research into topical formulations for dermatological conditions like psoriasis and atopic dermatitis highlight the expanding therapeutic potential of roflumilast.[22][23][25] The continued exploration of PDE4 inhibition holds promise for addressing unmet medical needs in a variety of inflammatory disorders.

References

- 1. Roflumilast Altana Pharma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The discovery of roflumilast for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase inhibitors: history of pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A European pharmacotherapeutic agent roflumilast exploring integrated preclinical and clinical evidence for SARS CoV‐2 mediated inflammation to organ damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What clinical trials have been conducted for Roflumilast? [synapse.patsnap.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Pharmacokinetic evaluation of roflumilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of single- and multiple-dose roflumilast: an open-label, three-way crossover study in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Roflumilast : the new orally active, selective phophodiesterase-4 inhibitor, for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetic and Pharmacodynamic Modelling to Characterize the Tolerability of Alternative Up-Titration Regimens of Roflumilast in Patients with Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. atsjournals.org [atsjournals.org]

- 22. Roflumilast Cream, 0.15%, for Atopic Dermatitis in Adults and Children: INTEGUMENT-1 and INTEGUMENT-2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Topical roflumilast cream shows promise against psoriasis | Drug Discovery News [drugdiscoverynews.com]

- 24. Long-term safety and effectiveness of roflumilast cream 0.3% in adults with chronic plaque psoriasis: A 52-week, phase 2, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Topical Roflumilast Cream - Arcutis Biotherapeutics [arcutis.com]

(R)-SLV 319: A Comprehensive Technical Review of Cannabinoid Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of (R)-SLV 319, the inactive enantiomer of the potent and selective CB1 cannabinoid receptor antagonist, SLV 319. The document details its binding affinity and selectivity for cannabinoid receptors, outlines the experimental methodologies for these determinations, and presents key concepts through visual diagrams.

Introduction

This compound is the dextrorotatory enantiomer of the 3,4-diarylpyrazoline class of cannabinoid receptor ligands. Its counterpart, (S)-SLV 319 (also known as SLV 319 or Ibipinabant), is a well-characterized potent and selective antagonist of the CB1 receptor.[1][2] Understanding the stereoselectivity of these compounds is crucial for structure-activity relationship (SAR) studies and the development of targeted therapeutics for a variety of disorders, including obesity, neuroinflammatory conditions, and addiction.[1] This guide focuses on the binding profile of the (R)-enantiomer to provide a comprehensive understanding of its pharmacological properties.

Binding Affinity and Selectivity

The binding affinity of this compound for the human cannabinoid CB1 and CB2 receptors has been determined through competitive radioligand displacement assays. As the inactive enantiomer, this compound demonstrates significantly lower affinity for the CB1 receptor compared to its levorotatory counterpart, (S)-SLV 319.

Quantitative Binding Data

The following table summarizes the available quantitative data for the binding affinity (Ki) of both enantiomers of SLV 319. The Ki value represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium.

| Compound | Receptor | K_i_ (nM) | Selectivity (CB1 vs. CB2) |

| This compound | hCB1 | ~780* | Not Reported |

| hCB2 | Not Reported | ||

| (S)-SLV 319 | hCB1 | 7.8[1] | >1000-fold for CB1 |

| hCB2 | 7943[1] |

Experimental Protocols

The determination of cannabinoid receptor binding affinity is typically achieved through competitive radioligand binding assays. The following is a representative protocol based on standard methodologies in the field.

Radioligand Displacement Assay for CB1 and CB2 Receptors

Objective: To determine the binding affinity (K_i_) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the CB1 or CB2 receptor.

Materials:

-

Membrane Preparations: Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity cannabinoid receptor agonist or antagonist, such as [³H]CP55,940 or [³H]SR141716A.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., WIN 55,212-2) to determine non-specific binding.

-

Assay Buffer: Typically a Tris-HCl buffer containing BSA and protease inhibitors.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction through centrifugation.

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination of Reaction: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

Visualizations

The following diagrams illustrate the experimental workflow and the underlying signaling pathway.

References

In Vitro Pharmacological Profile of (R)-SLV 319: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive in vitro characterization of (R)-SLV 319, also known as Ibipinabant, a diarylpyrazoline derivative that has been investigated for its potential therapeutic applications. The document details its binding affinity, functional activity at cannabinoid receptors, and the methodologies employed for these assessments.

This compound is the less active enantiomer of the potent and selective cannabinoid type 1 (CB1) receptor antagonist, SLV 319.[1] The majority of in vitro research has been conducted on the racemate or the more active (S)-enantiomer, referred to as SLV 319 or Ibipinabant. This guide will present data for both this compound and the more broadly characterized SLV 319 to provide a comprehensive understanding of its pharmacological profile.

Quantitative Pharmacological Data

The in vitro pharmacological data for this compound and SLV 319 are summarized in the tables below, highlighting their binding affinities and functional potencies at the human cannabinoid CB1 and CB2 receptors.

Table 1: Receptor Binding Affinity of this compound and SLV 319

| Compound | Receptor | Ki (nM) | Radioligand | Cell Line | Reference |

| This compound | human CB1 | 894 | [3H]-CP55940 | CHO | [1] |

| SLV 319 | human CB1 | 7.8 | [3H]-CP55940 | CHO | [1] |

| SLV 319 | human CB2 | 7943 | Not Specified | Not Specified | [1] |

Table 2: Functional Activity of SLV 319

| Compound | Assay | Parameter | Value | Agonist | Cell Line | Reference |

| SLV 319 | Arachidonic Acid Release | pA2 | 9.9 | WIN-55212 | CHO | [1] |

Key Signaling Pathway

SLV 319 functions as an antagonist and inverse agonist at the CB1 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR).[2][3] Upon activation by an agonist, the CB1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][4] As an antagonist, SLV 319 blocks the binding of agonists, thereby preventing this signaling cascade. As an inverse agonist, it can also reduce the basal activity of the receptor.

Caption: CB1 Receptor Signaling Pathway Antagonism by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound to a specific receptor.

Objective: To measure the affinity of this compound for the human CB1 receptor.

Materials:

-

CHO cells stably transfected with the human CB1 receptor.

-

[3H]-CP55940 (radioligand).

-

This compound (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation:

-

Harvest CHO-hCB1 cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membranes, [3H]-CP55940 at a concentration near its Kd, and varying concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled CB1 agonist (e.g., WIN-55212).

-

Incubate at 30°C for 60-90 minutes.

-

-

Filtration and Washing:

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental Workflow for Radioligand Binding Assay.

Arachidonic Acid Release Assay

This functional assay measures the ability of a compound to antagonize agonist-induced release of arachidonic acid, a downstream effect of CB1 receptor activation.

Objective: To determine the functional antagonist potency (pA2) of SLV 319.

Materials:

-

CHO cells stably expressing the human CB1 receptor.

-

[3H]-Arachidonic acid.

-

WIN-55212 (CB1 agonist).

-

SLV 319 (test compound).

-

Cell culture medium.

-

Scintillation fluid and counter.

Procedure:

-

Cell Labeling:

-

Culture CHO-hCB1 cells and label them by incubating with [3H]-arachidonic acid overnight. This incorporates the radiolabel into the cell membranes.

-

-

Antagonist Pre-incubation:

-

Wash the cells to remove unincorporated [3H]-arachidonic acid.

-

Pre-incubate the cells with varying concentrations of SLV 319 for a defined period.

-

-

Agonist Stimulation:

-

Add the CB1 agonist WIN-55212 to stimulate the release of [3H]-arachidonic acid.

-

Incubate for a specific time (e.g., 30 minutes).

-

-

Sample Collection and Quantification:

-

Collect the cell culture supernatant.

-

Measure the amount of released [3H]-arachidonic acid in the supernatant using a scintillation counter.

-

-

Data Analysis:

-

Generate concentration-response curves for the agonist in the presence of different concentrations of the antagonist.

-

Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value.

-

References

The Pharmacokinetic Profile of (R)-SLV 319 (Ibipinabant) in Animal Models: A Technical Overview

Cambridge, MA – December 8, 2025 – (R)-SLV 319, also known as Ibipinabant, is a potent and selective cannabinoid CB1 receptor antagonist that has been investigated for its therapeutic potential in metabolic disorders. Understanding its pharmacokinetic profile—how the compound is absorbed, distributed, metabolized, and excreted (ADME)—in preclinical animal models is crucial for predicting its behavior in humans. This technical guide provides a consolidated overview of the available pharmacokinetic data for this compound in various animal models, details the experimental methodologies employed in these studies, and presents visualizations of key processes.

Quantitative Pharmacokinetic Parameters

While extensive quantitative pharmacokinetic data for this compound remains limited in publicly available literature, existing studies in rodent models have confirmed its oral bioavailability. Specific parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the curve (AUC), and elimination half-life have not been widely published. Research has primarily focused on its pharmacodynamic effects, such as its potent anorectic (appetite-suppressing) properties observed in animal models of obesity.

Future research would benefit from detailed pharmacokinetic studies to fully characterize the ADME profile of this compound. The table below is structured to present such data once it becomes available, providing a framework for comparative analysis across different species.

Table 1: Comparative Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | Animal Model | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |

| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | |||

| Rat | Intravenous | Data not available | Data not available | Data not available | Data not available | N/A | |||

| Mouse | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | |||

| Mouse | Intravenous | Data not available | Data not available | Data not available | Data not available | N/A | |||

| Dog | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | |||

| Dog | Intravenous | Data not available | Data not available | Data not a vailable | Data not available | N/A | |||

| Monkey | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | |||

| Monkey | Intravenous | Data not available | Data not available | Data not available | Data not available | N/A |

Experimental Protocols

The methodologies employed in the preclinical evaluation of this compound are critical for the interpretation of pharmacokinetic and pharmacodynamic data. Below are detailed descriptions of typical experimental protocols used in such studies.

In Vivo Pharmacokinetic Studies

A standard experimental workflow for determining the pharmacokinetic profile of a compound like this compound in an animal model, such as the rat, is outlined below. This process typically involves administering the compound through different routes and subsequently measuring its concentration in biological fluids over time.

1. Animal Models:

-

Species: Commonly used species for pharmacokinetic studies include Sprague-Dawley rats and C57BL/6 mice.

-

Housing: Animals are typically housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum, except when fasting is required for the study.

-

Acclimatization: A period of acclimatization is allowed before the study to minimize stress-related physiological changes.

2. Dosing and Administration:

-

Formulation: this compound is formulated in a suitable vehicle (e.g., a mixture of polyethylene glycol, ethanol, and saline) to ensure its solubility and stability for administration.

-

Routes of Administration:

-

Intravenous (IV): To determine the drug's disposition without the influence of absorption, it is administered directly into the systemic circulation, typically via the tail vein. This route provides a baseline for 100% bioavailability.

-

Oral (PO): To assess oral absorption and bioavailability, the compound is administered via oral gavage.

-

-

Dose Levels: A range of doses is often tested to evaluate the dose-linearity of the pharmacokinetics.

3. Sample Collection:

-

Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration. For rodents, this is often done via a cannulated jugular vein to allow for repeated sampling from the same animal without causing undue stress.

-

Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and are centrifuged to separate the plasma. Plasma samples are then stored at low temperatures (e.g., -80°C) until analysis.

4. Bioanalytical Method:

-

Methodology: The concentration of this compound in plasma samples is typically quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Validation: The analytical method is validated for its specificity, linearity, accuracy, precision, and stability to ensure reliable and reproducible results.

5. Data Analysis:

-

Pharmacokinetic Modeling: The plasma concentration-time data are analyzed using pharmacokinetic software (e.g., WinNonlin).

-

Parameter Calculation: Key pharmacokinetic parameters are determined using non-compartmental or compartmental analysis. These parameters include Cmax, Tmax, AUC, clearance, volume of distribution, and elimination half-life. Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration, adjusted for the dose.

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound is the antagonism of the cannabinoid CB1 receptor. This receptor is a key component of the endocannabinoid system, which is involved in regulating various physiological processes, including appetite, energy metabolism, and mood. The logical relationship of how this compound is expected to influence these pathways is depicted below.

(R)-SLV 319 (Ibipinabant): A Comprehensive Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-SLV 319, also known as Ibipinabant, is a potent and highly selective cannabinoid CB1 receptor antagonist that was investigated for the treatment of obesity.[1][2] Its clinical development was discontinued during Phase II trials.[3] This technical guide provides a comprehensive overview of the available preclinical toxicological and safety data for this compound. The primary focus of this document is the significant myotoxicity observed in preclinical studies, a key factor in its development halt. The guide summarizes quantitative data, details available experimental protocols, and presents signaling pathways and experimental workflows through diagrams to facilitate a deeper understanding of the compound's safety profile for research and drug development professionals.

Introduction

This compound (Ibipinabant) is a synthetic, orally active antagonist of the cannabinoid CB1 receptor with a high degree of selectivity over the CB2 receptor.[2] The antagonism of the CB1 receptor was a promising therapeutic strategy for weight reduction and management of metabolic disorders. However, significant safety concerns, primarily muscle toxicity, emerged during preclinical evaluation in beagle dogs.[4][5] This guide synthesizes the publicly available toxicological data to offer a detailed safety profile of this compound.

Non-Clinical Toxicology

The most significant toxicological finding for this compound is myotoxicity, observed as skeletal and cardiac muscle degeneration in beagle dogs.[4][5] This adverse effect is attributed to off-target mitochondrial toxicity.[1]

General Toxicology

Myotoxicity in Beagle Dogs:

Preclinical studies in beagle dogs revealed that oral administration of Ibipinabant led to striated muscle fiber degeneration.[4][5] This was accompanied by increases in serum markers of muscle damage.

| Study Parameter | Observation | Reference |

| Species | Beagle Dog | [4][5] |

| Route of Administration | Oral | [4][5] |

| Dose Levels (13-day study) | 0, 1, 10, 300 mg/kg | [5] |

| Key Findings | Skeletal and cardiac myopathy, microscopic striated muscle degeneration, accumulation of lipid droplets in myofibers. | [4][5] |

| Serum Chemistry Changes | Increased muscle-derived enzymes (e.g., ALT, AST), decreased glucose, increased non-esterified fatty acids and cholesterol, metabolic acidosis. | [4][5] |

Genetic Toxicology

There is no publicly available data on the genotoxic potential of this compound from standard assays such as the Ames test or in vivo micronucleus assays.

Carcinogenicity

No carcinogenicity studies for this compound have been reported in the public domain.

Reproductive and Developmental Toxicology

Publicly available information regarding reproductive and developmental toxicity studies for this compound is not available.

Safety Pharmacology

Detailed safety pharmacology studies for this compound, including assessments of the central nervous, cardiovascular, and respiratory systems, are not publicly available. The discontinuation of its development at an early clinical stage may account for this lack of data.

ADME (Absorption, Distribution, Metabolism, and Excretion)

Mechanism of Myotoxicity

The myotoxicity of Ibipinabant is not related to its primary pharmacology as a CB1 receptor antagonist but is due to an off-target effect on mitochondrial function.[1][4]

Mitochondrial Dysfunction

Ibipinabant was identified as an inhibitor of the adenine nucleotide translocase (ANT) in the inner mitochondrial membrane.[1] This inhibition disrupts the exchange of ADP and ATP, leading to a cascade of detrimental cellular events.

-

Inhibition of ADP/ATP Exchange: Impairs the transport of ATP out of the mitochondria and ADP into the mitochondrial matrix.[1]

-

Decreased ATP Production: Leads to cellular energy depletion, particularly in tissues with high energy demand like muscle.[1]

-

Increased Reactive Oxygen Species (ROS) Generation: Mitochondrial dysfunction results in elevated oxidative stress.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological screening of this compound are not fully available in the public domain. The following descriptions are based on the methodologies reported in key publications.

In Vivo Myotoxicity Study in Beagle Dogs (Summary of a representative study)

-

Test System: Beagle dogs.[5]

-

Administration: Daily oral doses.[5]

-

Dose Groups: 0 (control), 1, 10, and 300 mg/kg.[5]

-

Duration: 13 days.[5]

-

Parameters Monitored:

In Vitro Assessment of Mitochondrial Toxicity

-

Cell Line: C2C12 myoblasts.[1]

-

Compound Exposure: Cells treated with varying concentrations of Ibipinabant.

-

Assays:

-

Cytotoxicity: To determine the potency of cell killing.

-

Mitochondrial Respiration: Measurement of oxygen consumption.

-

ATP Production: Quantification of cellular ATP levels.

-

Reactive Oxygen Species (ROS) Generation: Measurement of cellular ROS.

-

Adenine Nucleotide Translocase (ANT) Activity: In isolated mitochondria or mitoplasts to confirm direct inhibition.[1]

-

Conclusion

The preclinical safety profile of this compound (Ibipinabant) is dominated by concerns of myotoxicity, which has been mechanistically linked to the inhibition of mitochondrial adenine nucleotide translocase. While this provides valuable insight into a specific off-target toxicity, a comprehensive toxicological evaluation is limited by the lack of publicly available data from standard safety pharmacology, genetic toxicology, carcinogenicity, and reproductive toxicology studies. The discontinuation of its clinical development at an early stage likely precluded the generation and publication of a complete regulatory toxicology package. Researchers and drug developers should be aware of the potential for mitochondrial toxicity with compounds structurally related to Ibipinabant.

References

- 1. Mitochondrial ADP/ATP exchange inhibition: a novel off-target mechanism underlying ibipinabant-induced myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ibipinabant - AdisInsight [adisinsight.springer.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

The Pursuit of Peripherally-Restricted CB1 Receptor Antagonists: A Technical Guide to Structural Analogs of SLV-319 with Limited Brain Exposure

For Researchers, Scientists, and Drug Development Professionals

The development of cannabinoid receptor 1 (CB1) antagonists has been a journey of immense therapeutic promise marred by the significant challenge of central nervous system (CNS) side effects. First-generation antagonists, such as the clinical candidate SLV-319 (ibipinabant), effectively targeted the CB1 receptor but their penetration into the brain led to neuropsychiatric adverse events, including anxiety and depression, ultimately halting their clinical development.[1][2][3] This has spurred the development of a new generation of structural analogs meticulously designed to limit brain exposure while retaining potent peripheral activity. This technical guide provides an in-depth overview of these peripherally-restricted CB1 receptor antagonists, focusing on their pharmacological properties, the experimental methodologies used for their characterization, and the underlying signaling pathways.

Strategies for Limiting Brain Exposure

The primary strategy to reduce the CNS penetration of SLV-319 analogs involves modifying their physicochemical properties to hinder their ability to cross the blood-brain barrier (BBB). Key approaches include:

-

Increasing Polarity: The introduction of polar functional groups, such as carboxylic acids, amides, or hydroxyl groups, increases the hydrophilicity of the molecules, thereby reducing their passive diffusion across the lipophilic BBB.

-

Increasing Molecular Size: Larger molecules generally exhibit lower BBB permeability.

-

Substrates for Efflux Transporters: Designing compounds that are substrates for efflux transporters at the BBB, such as P-glycoprotein (P-gp), actively removes them from the brain.

Key Structural Analogs of SLV-319 with Limited Brain Exposure

Several structural analogs of SLV-319 have been developed and characterized for their reduced brain penetration. The following tables summarize the quantitative data for some of the most promising candidates.

| Compound | CB1 Binding Affinity (Ki, nM) | CB1 Functional Activity (IC50/EC50, nM) | Brain/Plasma Ratio | Reference |

| SLV-319 (Ibipinabant) | Data not readily available in cited sources | Data not readily available in cited sources | Brain-penetrant | [4] |

| JD-5037 | Data not readily available in cited sources | Data not readily available in cited sources | 0.03 | [1] |

| MRI-1867 | Data not readily available in cited sources | Data not readily available in cited sources | 0.03 | [1] |

| RTI1092769 | Data not readily available in cited sources | Weak inverse agonist/antagonist | Very limited brain exposure | [5] |

| Compound 13 | Data not readily available in cited sources | Antagonist | 1.0 | [1] |

| AM6545 | Data not readily available in cited sources | Neutral Antagonist | Low brain penetration | |

| TM38837 | Data not readily available in cited sources | Antagonist | Low brain penetration |

Table 1: Pharmacological Properties of SLV-319 and its Peripherally-Restricted Analogs.

Experimental Protocols

The characterization of these novel compounds relies on a suite of standardized in vitro and in vivo assays.

Radioligand Binding Assay for CB1 Receptor Affinity

This assay determines the binding affinity of a test compound to the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from rodent brain tissue.

-

Radioligand: Typically [³H]-CP55,940, a potent synthetic cannabinoid agonist.

-

Test Compounds: Serial dilutions of the structural analogs.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound in the assay buffer.

-

Equilibration: Incubate the mixture at 30°C for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. The Ki value (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures the ability of a compound to modulate G-protein activation by the CB1 receptor. Inverse agonists will increase basal [³⁵S]GTPγS binding, while neutral antagonists will block agonist-stimulated binding without affecting the basal level.

Materials:

-

Membrane Preparation: Membranes from cells expressing the CB1 receptor.

-

[³⁵S]GTPγS: A non-hydrolyzable GTP analog.

-

GDP: To ensure G-proteins are in their inactive state at the start of the assay.

-

CB1 Receptor Agonist: (e.g., CP55,940) for stimulation.

-

Test Compounds: Serial dilutions of the structural analogs.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Pre-incubation: Pre-incubate the membranes with the test compound and GDP in the assay buffer.

-

Stimulation: Initiate the reaction by adding the CB1 receptor agonist (for antagonist testing) and [³⁵S]GTPγS. For inverse agonist testing, no agonist is added.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Filtration and Washing: Terminate the reaction by rapid filtration and wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Measure the radioactivity on the filters.

-

Data Analysis: Determine the EC50 (for agonists/inverse agonists) or IC50 (for antagonists) values from the concentration-response curves.

In Vivo Brain Penetration Assessment

This protocol determines the brain-to-plasma concentration ratio of a compound, a key indicator of its ability to cross the BBB.

Materials:

-

Test Animals: Typically mice or rats.

-

Test Compound Formulation: Suitable for the chosen route of administration (e.g., oral gavage, intravenous injection).

-

Anesthetics.

-

Blood Collection Supplies: (e.g., heparinized tubes).

-

Brain Homogenization Equipment.

-

Analytical Instrumentation: (e.g., LC-MS/MS) for quantifying the compound in plasma and brain homogenates.

Procedure:

-

Dosing: Administer the test compound to the animals at a specific dose and route.

-

Sample Collection: At predetermined time points after dosing, anesthetize the animals and collect blood samples via cardiac puncture. Immediately perfuse the brain with saline to remove residual blood.

-

Sample Processing: Centrifuge the blood to obtain plasma. Homogenize the brain tissue in a suitable buffer.

-

Quantification: Analyze the concentration of the test compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.

-

Calculation: Calculate the brain-to-plasma ratio by dividing the concentration of the compound in the brain (ng/g) by its concentration in the plasma (ng/mL).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of the CB1 receptor and a typical experimental workflow for characterizing novel antagonists.

Caption: CB1 Receptor Signaling Pathway.

Caption: Experimental Workflow for Peripherally-Restricted CB1 Antagonists.

Conclusion

The development of structural analogs of SLV-319 with limited brain exposure represents a significant advancement in the field of cannabinoid receptor pharmacology. By employing rational drug design strategies to modulate physicochemical properties, researchers have successfully created a new generation of peripherally-restricted CB1 receptor antagonists. These compounds hold the promise of delivering the therapeutic benefits of CB1 antagonism for metabolic disorders such as obesity and non-alcoholic fatty liver disease, without the debilitating CNS side effects that plagued their predecessors.[5] The in-depth characterization of these analogs through a combination of in vitro and in vivo assays, as detailed in this guide, is crucial for identifying promising clinical candidates and ultimately realizing the full therapeutic potential of this important drug class.

References

- 1. benchchem.com [benchchem.com]

- 2. Low brain CB1 receptor occupancy by a second generation CB1 receptor antagonist TM38837 in comparison with rimonabant in nonhuman primates: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 4. Design and synthesis of cannabinoid receptor 1 antagonists for peripheral selectivity. | Semantic Scholar [semanticscholar.org]

- 5. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (R)-SLV 319 in Regulating Food Intake and Energy Balance: A Technical Guide

Abstract

(R)-SLV 319 is the inactive enantiomer of the potent and selective cannabinoid CB1 receptor antagonist, SLV 319 (Ibipinabant). While SLV 319 has demonstrated efficacy in reducing food intake and body weight in preclinical models, the role of this compound is less defined. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on food intake and energy balance, primarily by contrasting it with its active (S)-enantiomer. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and development in the field of metabolic disorders.

Introduction: The Endocannabinoid System and CB1 Receptor Antagonism

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating various physiological processes, including appetite, energy expenditure, and metabolism. The cannabinoid type 1 (CB1) receptor, a key component of the ECS, is densely expressed in brain regions associated with the control of food intake, such as the hypothalamus. Activation of the CB1 receptor is known to promote appetite and weight gain. Consequently, antagonism of the CB1 receptor has been a therapeutic target for the treatment of obesity and related metabolic disorders.

SLV 319 (Ibipinabant) is a potent and selective CB1 receptor antagonist. It exists as two enantiomers: (S)-SLV 319, the active form, and this compound, the inactive form. The (R)-enantiomer exhibits a significantly lower affinity for the CB1 receptor, approximately 100-fold less than the (S)-enantiomer[1]. This substantial difference in binding affinity is central to understanding their distinct pharmacological profiles.

This compound: A Focus on Insulin and Glucose Regulation

Direct research on the role of this compound in the regulation of food intake and energy balance is limited. However, a key study in a preclinical model of metabolic syndrome has shed light on its potential effects, which appear to be independent of body weight changes.

Preclinical Evidence in Zucker Rats

In a study utilizing hyperinsulinemic Zucker rats, a model of obesity and insulin resistance, chronic treatment with this compound demonstrated favorable metabolic effects.[1] A daily oral dose of 10 mg/kg for 10 weeks resulted in improvements in both insulinemia and glycemia.[1] Notably, these effects were observed without significant alterations in body weight, suggesting a mechanism of action that is distinct from the appetite-suppressing effects of its active counterpart.[1]

SLV 319 (Ibipinabant): The Active Enantiomer's Role in Food Intake and Energy Balance

To contextualize the limited findings on this compound, it is essential to review the well-documented effects of the active compound, SLV 319. Preclinical studies have consistently shown that SLV 319 reduces food intake and body weight in diet-induced obese (DIO) animal models.

Effects on Food Intake and Body Weight in Diet-Induced Obese Mice

In a study involving DIO mice, daily oral administration of SLV 319 at a dose of 3 mg/kg for 28 days led to a significant reduction in both food intake and body weight.[2] These findings highlight the direct impact of potent CB1 receptor antagonism on appetite and overall energy balance.

Modulation of Adipose Tissue Hormones

The same study also revealed that SLV 319 treatment (3 mg/kg/day for 28 days) reversed the high-fat diet-induced increase in leptin mRNA in adipose tissue.[2] Leptin is a key hormone in the regulation of energy balance, and its modulation by SLV 319 suggests a mechanism that extends beyond simple appetite suppression to influencing peripheral metabolic signaling.

Weight Loss-Independent Antidiabetic Effects

Further studies in a rat model of progressive β-cell dysfunction have indicated that SLV 319, at doses of 3-10 mg/kg/day administered via daily oral gavage for 56 days, exerts antidiabetic effects that are independent of its impact on body weight.[2] This suggests that CB1 receptor antagonism may have direct beneficial effects on glucose metabolism and pancreatic function.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and SLV 319.

| Compound | Animal Model | Dose | Duration | Key Findings | Reference |

| This compound | Hyperinsulinemic Zucker Rats | 10 mg/kg/day (oral) | 10 weeks | Body weight-independent improvements in insulinemia and glycemia. | [1] |

| SLV 319 | Diet-Induced Obese (DIO) Mice | 3 mg/kg/day (oral) | 28 days | Reduction in food intake and body weight; reversal of HFD-induced increase in adipose tissue leptin mRNA. | [2] |

| SLV 319 | Rat model of progressive β-cell dysfunction | 3-10 mg/kg/day (oral gavage) | 56 days | Weight loss-independent antidiabetic effects and attenuation of β-cell loss. | [2] |

Table 1: Summary of Preclinical Studies on this compound and SLV 319

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Diet-Induced Obesity (DIO) Mouse Model

-

Animal Model: Male C57BL/6J mice are typically used.

-

Diet: Mice are fed a high-fat diet (HFD), often containing 45-60% of calories from fat, for a period of 8-12 weeks to induce obesity. A control group is maintained on a standard chow diet.

-

Compound Administration: The test compound (e.g., SLV 319) or vehicle is administered daily via oral gavage.

-

Measurements:

-

Food Intake: Measured daily by weighing the remaining food.

-

Body Weight: Recorded daily or weekly.

-

Metabolic Parameters: At the end of the study, blood samples are collected to measure plasma levels of glucose, insulin, leptin, and other relevant biomarkers. Adipose and other tissues may be collected for gene expression analysis (e.g., leptin mRNA).

-

Zucker Rat Model of Hyperinsulinemia

-

Animal Model: Genetically obese (fa/fa) Zucker rats are used as a model of hyperinsulinemia and insulin resistance. Lean littermates (fa/+) serve as controls.

-

Compound Administration: The test compound (e.g., this compound) or vehicle is administered daily, typically mixed with food or via oral gavage.

-

Measurements:

-

Body Weight: Monitored regularly throughout the study.

-

Glycemic Control: Blood glucose levels are measured periodically from tail vein samples. Glucose tolerance tests (OGTT) may also be performed.

-

Insulin Levels: Plasma insulin concentrations are determined at baseline and at the end of the treatment period.

-

Signaling Pathways and Experimental Workflows

CB1 Receptor Antagonist Signaling Pathway

The following diagram illustrates the signaling pathway of a CB1 receptor antagonist. By blocking the receptor, the antagonist prevents the binding of endogenous cannabinoids (like anandamide and 2-AG), thereby inhibiting the downstream signaling cascade that normally promotes appetite and energy storage.

Caption: CB1 Receptor Antagonist Signaling Pathway

Experimental Workflow for In Vivo Assessment

The diagram below outlines a typical experimental workflow for evaluating the effects of a compound like this compound on food intake and energy balance in a preclinical model.

References

Methodological & Application

Application Notes and Protocols for (R)-SLV 319 in In Vivo Obesity Studies

Introduction

(R)-SLV 319, also known as Ibipinabant, is a potent and selective antagonist of the cannabinoid CB1 receptor.[1][2][3] As a second-generation CB1 receptor antagonist, it is designed to be peripherally restricted, thereby minimizing the central nervous system (CNS) side effects associated with first-generation compounds like rimonabant.[4] Preclinical studies have demonstrated its efficacy in reducing food intake, body weight, and adiposity in diet-induced obese (DIO) animal models, suggesting its therapeutic potential for obesity and related metabolic disorders.[1] These application notes provide a detailed experimental protocol for conducting in vivo obesity studies using this compound in a diet-induced obesity mouse model.

Mechanism of Action

This compound exerts its anti-obesity effects primarily by blocking cannabinoid CB1 receptors in peripheral tissues such as the liver, adipose tissue, and skeletal muscle.[4][5][6] Overactivation of the endocannabinoid system is associated with obesity and metabolic syndrome.[5] By antagonizing peripheral CB1 receptors, this compound can lead to a reduction in food intake and an increase in energy expenditure. Furthermore, peripheral CB1 receptor blockade has been shown to improve glucose homeostasis, reduce hepatic steatosis (fatty liver), and ameliorate dyslipidemia, with some of these effects being independent of weight loss.[5][7]

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

A diet-induced obesity model using C57BL/6J mice is a standard and well-characterized model for studying obesity.

Materials:

-

Male C57BL/6J mice, 5-6 weeks of age

-

High-Fat Diet (HFD): 60 kcal% fat (e.g., Research Diets D12492)

-

Control Diet (Low-Fat Diet, LFD): 10 kcal% fat (e.g., Research Diets D12450B)

-

Standard animal housing and husbandry equipment

Procedure:

-

Upon arrival, acclimatize the mice for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

-

After acclimatization, randomly assign mice to two dietary groups:

-

DIO Group: Fed the High-Fat Diet (60 kcal% fat) for 8-12 weeks.

-

Lean Control Group: Fed the Control Diet (10 kcal% fat) for the same duration.

-

-

Monitor body weight and food intake weekly. Mice on the HFD are considered obese when their body weight is significantly higher (typically 20-25% greater) than the lean control group.

This compound Formulation and Administration

Materials:

-

This compound (Ibipinabant)

-

Vehicle solution (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, or a mixture of Tween 80 and saline)

-

Oral gavage needles (20-22 gauge, flexible tip recommended)

-

Syringes

Procedure:

-

Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and a standard administration volume (e.g., 5-10 mL/kg body weight). For example, for a 3 mg/kg dose and a 10 mL/kg administration volume, the concentration would be 0.3 mg/mL.

-

Vortex the suspension thoroughly before each administration to ensure uniformity.

-

Administer the this compound suspension or vehicle to the mice via oral gavage once daily. A typical dosage range from preclinical studies is 3-10 mg/kg body weight.[1]

-

The treatment duration can range from 4 to 8 weeks, depending on the study objectives.

Experimental Design for Efficacy Study

Animal Groups (n=8-10 mice per group):

-

Lean Control: LFD-fed mice receiving vehicle.

-

DIO Vehicle Control: HFD-fed mice receiving vehicle.

-

DIO + this compound (Low Dose): HFD-fed mice receiving a low dose of this compound (e.g., 3 mg/kg/day).

-

DIO + this compound (High Dose): HFD-fed mice receiving a high dose of this compound (e.g., 10 mg/kg/day).

Treatment Period: 28 days (4 weeks) is a common duration for initial efficacy studies.